Isopropyl 2-hydroxy-4-methylpentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 2-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C9H18O3 and a molecular weight of 174.24 g/mol . It is classified as an ester, specifically an isopropyl ester of 2-hydroxy-4-methylpentanoic acid . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isopropyl 2-hydroxy-4-methylpentanoate can be synthesized through esterification reactions. One common method involves the reaction of 2-hydroxy-4-methylpentanoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapor is condensed back to liquid to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production scale .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-keto-4-methylpentanoic acid or 2-hydroxy-4-methylpentanoic acid.
Reduction: Formation of 2-hydroxy-4-methylpentanol.
Substitution: Formation of isopropyl 2-amino-4-methylpentanoate.
Scientific Research Applications
Isopropyl 2-hydroxy-4-methylpentanoate is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of isopropyl 2-hydroxy-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For instance, it may act as a substrate for esterases, enzymes that hydrolyze ester bonds, leading to the release of 2-hydroxy-4-methylpentanoic acid and isopropanol . This interaction can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Isopropyl 2-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:
- Isopropyl 2-hydroxy-4-methylbutanoate
- Isopropyl 2-hydroxy-4-methylhexanoate
- Isopropyl 2-hydroxy-4-methylheptanoate
These compounds share similar structural features but differ in the length of the carbon chain, which can influence their chemical properties and reactivity . This compound is unique due to its specific carbon chain length and the presence of both hydroxyl and ester functional groups, making it versatile for various applications .
Properties
IUPAC Name |
propan-2-yl 2-hydroxy-4-methylpentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-6(2)5-8(10)9(11)12-7(3)4/h6-8,10H,5H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQIAGTIGPQKFBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)OC(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462592 |
Source
|
Record name | DL-Leucic Acid Isopropyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
156276-25-4 |
Source
|
Record name | DL-Leucic Acid Isopropyl Ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.